

# Application Notes and Protocols for L002 Stock Solution Preparation and Cell Treatment

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## Compound of Interest

Compound Name: L002

Cat. No.: B103937

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of a stock solution of **L002**, a potent and selective inhibitor of the p300 histone acetyltransferase (HAT), and its subsequent use in cell-based assays.

## Introduction

**L002** is a cell-permeable small molecule that acts as a reversible and specific inhibitor of the p300 catalytic domain (KAT3B) with an IC<sub>50</sub> of 1.98  $\mu$ M.<sup>[1][2]</sup> By competitively binding to the acetyl-CoA pocket, **L002** effectively blocks histone acetylation, p53 acetylation, and STAT3 activation.<sup>[1][2]</sup> Its demonstrated ability to suppress tumor growth in preclinical models makes it a valuable tool for cancer research and drug development.<sup>[3][4]</sup> These protocols outline the necessary steps for dissolving, storing, and applying **L002** for in vitro cell culture experiments.

## L002 Properties and Data

A summary of the key quantitative data for **L002** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>5</sub> S	[1][3]
Molecular Weight	321.35 g/mol	[1][3]
IC50 (p300)	1.98 µM	[1][2][3][4]
Solubility in DMSO	≥ 30 mg/mL (up to 100 mM)	[1][3][5][6]
Appearance	Crystalline solid	[6]
Storage of Stock Solution	-20°C for up to 3 months	[4]

## Experimental Protocols

### Preparation of L002 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **L002** in dimethyl sulfoxide (DMSO).

Materials:

- **L002** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required mass of **L002**:
  - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

- $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 321.35 \text{ g/mol} = 3.2135 \text{ mg}$
- Weigh **L002** powder:
  - Carefully weigh out approximately 3.21 mg of **L002** powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolve in DMSO:
  - Add 1 mL of sterile DMSO to the microcentrifuge tube containing the **L002** powder.
- Ensure complete dissolution:
  - Vortex the tube thoroughly until the **L002** powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[\[5\]](#)
- Aliquot and store:
  - Aliquot the 10 mM **L002** stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
  - Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months when stored at this temperature.[\[4\]](#)

## Cell Treatment with L002

This protocol provides a general guideline for treating cultured cells with **L002**. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.

Materials:

- Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)
- Complete cell culture medium
- 10 mM **L002** stock solution in DMSO

- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO<sub>2</sub>)

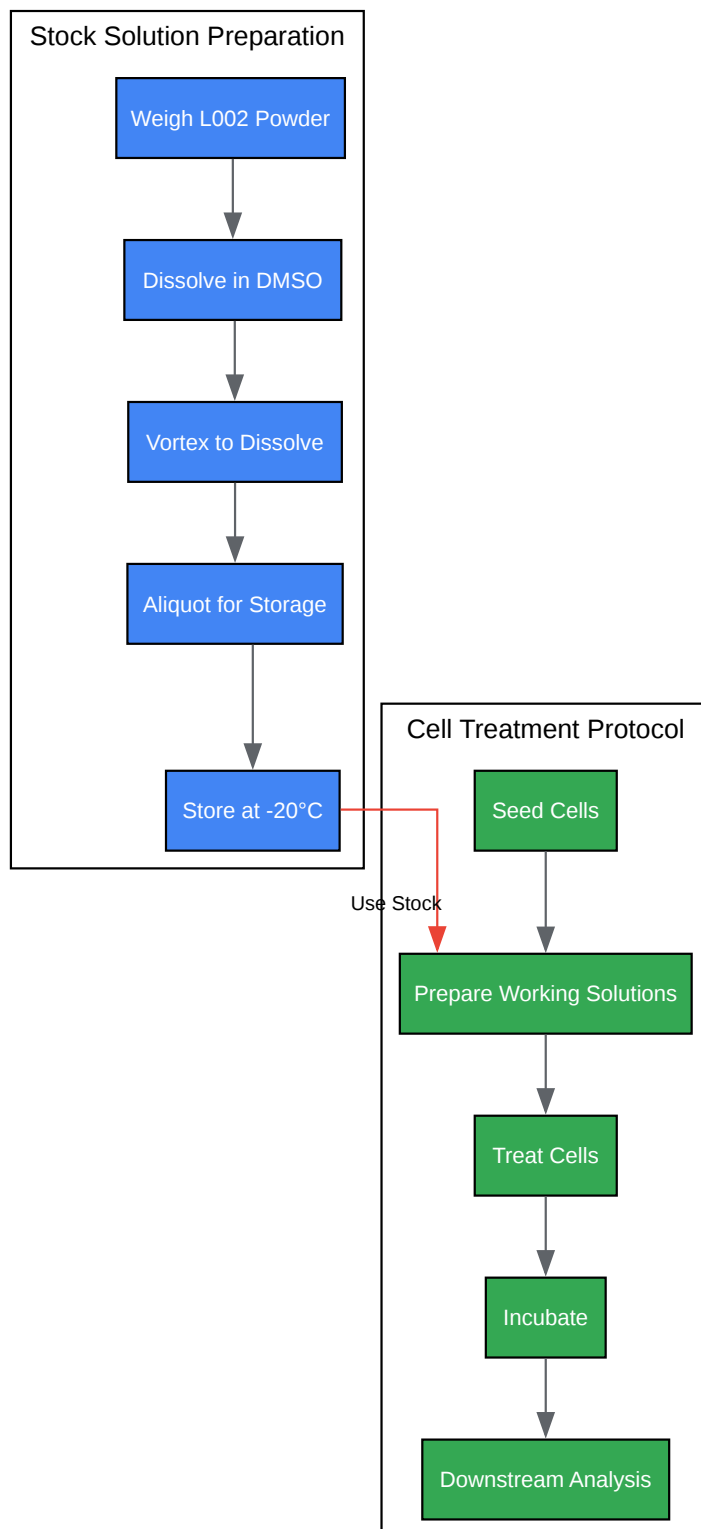
Procedure:

- Cell Seeding:
  - Seed cells into the desired culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
  - Allow the cells to adhere and recover overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Preparation of Working Solutions:
  - Thaw an aliquot of the 10 mM **L002** stock solution at room temperature.
  - Prepare serial dilutions of the **L002** stock solution in complete cell culture medium to achieve the desired final concentrations.
    - Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
- Cell Treatment:
  - Carefully remove the old medium from the cells.
  - Add the prepared medium containing the desired concentrations of **L002** to the respective wells.
  - Include a vehicle control group treated with the same final concentration of DMSO as the **L002**-treated groups.
- Incubation:
  - Return the cells to the incubator and incubate for the desired treatment duration.

- Downstream Analysis:
  - Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.

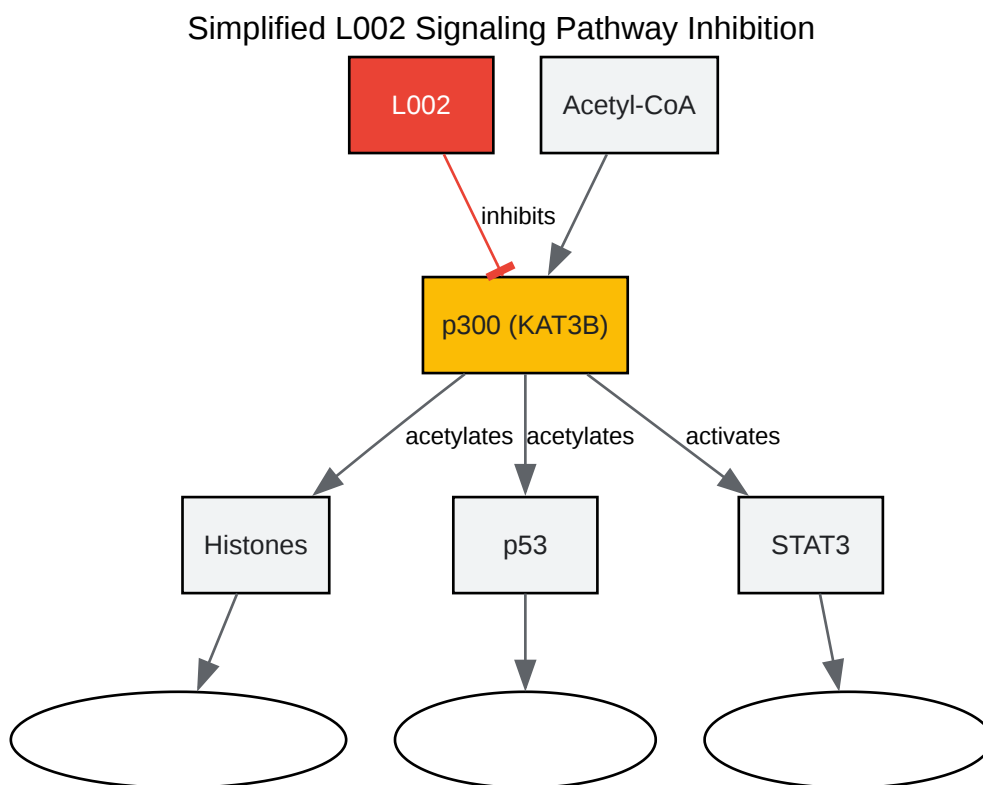
## Visualizations

## Workflow for L002 Stock Solution Preparation and Use



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Caption: Workflow for preparing and using **L002** stock solution.



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Caption: **L002** inhibits p300, blocking acetylation and STAT3 activation.

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